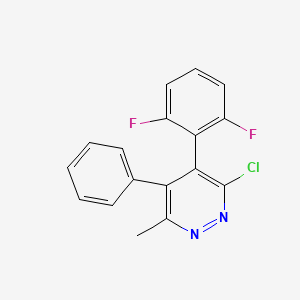
Pyridachlometyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridachlometyl is a novel fungicide developed by Sumitomo Chemical Company. It is designed to tackle fungicide resistance by promoting tubulin polymerization, which is a unique mode of action in the fungicide market . This compound exhibits potent fungicidal activity against a broad range of phytopathogens from the phyla Ascomycota and Basidiomycota .
Preparation Methods
The synthesis of pyridachlometyl begins with the transformation of 2,6-difluorobenzaldehyde into its cyanohydrine derivative . The synthetic route involves several steps, including the formation of a tetrasubstituted pyridazine ring, which is a key structural feature of this compound . Industrial production methods involve optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Pyridachlometyl undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pyridachlometyl has a wide range of scientific research applications. In chemistry, it is used as a model compound to study tubulin polymerization and microtubule stabilization . In biology, it is used to investigate the mechanisms of fungicide resistance and the role of tubulin in cellular processes . In medicine, this compound and its analogs have been tested for their potential to treat diseases such as human African trypanosomiasis and Alzheimer’s disease . In industry, this compound is used as a fungicide to protect crops from fungal infections .
Mechanism of Action
Pyridachlometyl exerts its effects by promoting tubulin polymerization, leading to microtubule stabilization . This disrupts the normal function of fungal cells, ultimately leading to their death . The molecular targets of this compound include tubulin proteins, which are essential for cell division and other cellular processes .
Comparison with Similar Compounds
Pyridachlometyl is unique among fungicides due to its novel mode of action. Similar compounds include benzimidazoles, which also target tubulin but have different binding sites and mechanisms . Other similar compounds include quinone outside inhibitors, quinone inside inhibitors, and succinate dehydrogenase inhibitors, which target different sites in the mitochondrial electron transport chain . This compound’s unique mode of action and lack of cross-resistance with other fungicide classes make it a valuable addition to the fungicide market .
Properties
CAS No. |
1358061-55-8 |
|---|---|
Molecular Formula |
C17H11ClF2N2 |
Molecular Weight |
316.7 g/mol |
IUPAC Name |
3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine |
InChI |
InChI=1S/C17H11ClF2N2/c1-10-14(11-6-3-2-4-7-11)16(17(18)22-21-10)15-12(19)8-5-9-13(15)20/h2-9H,1H3 |
InChI Key |
ZNBJSAAROMDHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=N1)Cl)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















